molecular formula C12H10BrN B127634 2-(4-(Bromomethyl)phenyl)pyridine CAS No. 52199-24-3

2-(4-(Bromomethyl)phenyl)pyridine

Cat. No. B127634
CAS RN: 52199-24-3
M. Wt: 248.12 g/mol
InChI Key: FCLQGHNSQXFQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(Bromomethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a substituted pyridine .


Molecular Structure Analysis

The molecular structure of “2-(4-(Bromomethyl)phenyl)pyridine” consists of a pyridine ring attached to a phenyl ring via a bromomethyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-(Bromomethyl)phenyl)pyridine” are not detailed in the retrieved sources, it is known that bromomethyl groups can participate in various reactions. For instance, 4-(Bromomethyl)pyridine hydrobromide, a related compound, reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Scientific Research Applications

Synthesis and Characterization

2-(4-(Bromomethyl)phenyl)pyridine is a versatile compound used in various syntheses and characterizations in scientific research. For instance, it has been used as a basic material for synthesizing novel phosphorescent ligands through reactions like the Chichibabin reaction, bromosubstitution, diazotization, bromination, and Suzuki cross-coupling reactions. The compounds synthesized using 2-(4-(Bromomethyl)phenyl)pyridine have been characterized by techniques like elementary analysis and nuclear magnetic resonance spectroscopy, with their optical properties being analyzed using ultraviolet and visible spectroscopy, as well as fluorescent spectroscopy (Gao Xi-cun, 2008).

Optical Properties

In another study, 2-(4-(Bromomethyl)phenyl)pyridine derivatives were utilized to synthesize copolymers, which displayed unique optical properties. These copolymers exhibited good solubility in common organic solvents and had specific maximum absorption peaks and optical band gap energies. Such properties make these materials potential candidates for applications in optoelectronic devices (G. A. Koohmareh, H. Fallah, F. Farnia, 2014).

Structural Applications

Moreover, 2-(4-(Bromomethyl)phenyl)pyridine has been used to create calix[6]arene derivatives with selectively functionalized sites. These derivatives form deep cavities and have been analyzed for their conformation and interactions, offering insights into molecular recognition and encapsulation. This is particularly useful in developing host-guest chemistry applications (Xianshun Zeng, A. Batsanov, M. Bryce, 2006).

Chemical Reactivity and Applications

The compound has also shown reactivity in various chemical reactions, such as the formation of dicyanopyrazylmethylene pyridinium bromides, which could be applied to reversible colored materials sensitive to external stimuli (Young-Sik Jung, J. Jaung, 2005).

Future Directions

Substituted pyridines, including “2-(4-(Bromomethyl)phenyl)pyridine”, are important in various fields, including medicinal and agricultural chemistry . Future research may focus on developing robust synthetic routes for incorporating various functional groups into the pyridine scaffold .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLQGHNSQXFQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948694
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromomethylphenyl)pyridine

CAS RN

257907-04-3
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Pyridyl)toluene, 2 mL (1.98 g, 11.7 mmol), N-bromosuccinimide (NBS), 2.5 g (14.0 mmol), and α,α′-azobis(isobutyronitrile) (AIBN), 23 mg (0.14 mmol) were suspended in 35 mL tetrachloromethane, and refluxed for 24 hours. The product was filtered, and the solvent removed from the filtrate by rotary evaporation. Equal amounts of chloroform and water were added and the product extracted. The chloroform layer was separated and dried, and the solvent removed. 4-(2-Pyridyl)benzyl bromide, 2 g, was obtained as a sticky yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-(p-tolyl) pyridine (118.88 g, 702.5 mmol), N-bromosuccinimide (131.29 g, 737.6 mmol, 1.05 equivalents) and CCl4 (1190 mL) was treated with benzoyl peroxide (1.70 g, 7.03 mmol, 0.01 equivalents) under nitrogen, stirred at 70° C. for 1.5 hours, and then allowed to cool to ambient temperature with stirring overnight. The reaction mixture was filtered, washed with CCl4 (2×250 mL), concentrated to oil, treated with isopropyl alcohol (420 mL) and cooled to −5° C. The resulting solid was filtered, washed with isopropyl alcohol (140 mL), and dried in a vacuum oven with a N2 bleed to afford the title compound (111.91 g, 64.2% yield). 1H NMR (CDCl3): δ 8.70(m, 1H), 7.99(m, 2H), 7.75(m, 2H), 7.52(m, 2H), 7.25(m, 1H), 4.58 (s, 2H).
Quantity
118.88 g
Type
reactant
Reaction Step One
Quantity
131.29 g
Type
reactant
Reaction Step One
Name
Quantity
1190 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Yield
64.2%

Synthesis routes and methods III

Procedure details

4-(2-Pyridyl)toluene, 2 mL (1.98 g, 11.7 mmol), N-bromosuccinimide (NBS), 2.5 g (14.0 mmol), and α,α′-azobis(isobutyronitrile)(AIBN), 23 mg (0.14 mmol) were suspended in 35 mL tetrachloromethane, and refluxed for 24 hours. The product was filtered, and the solvent removed from the filtrate by rotary evaporation. Equal amounts of chloroform and water were added and the product extracted. The chloroform layer was separated and dried, and the solvent removed. 4-(2-Pyridyl)benzyl bromide, 2 g, was obtained as a sticky yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
α,α′-azobis(isobutyronitrile)(AIBN)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Bromomethyl)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(Bromomethyl)phenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-(Bromomethyl)phenyl)pyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-(Bromomethyl)phenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-(Bromomethyl)phenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-(Bromomethyl)phenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.